molecular formula C12H13ClN4OS B2643401 N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide CAS No. 866010-67-5

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide

Cat. No.: B2643401
CAS No.: 866010-67-5
M. Wt: 296.77
InChI Key: QYGIFYBKXLGNPN-UHFFFAOYSA-N
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Description

The compound “N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . Attached to this ring is a tert-butyl group, a common bulky group in organic chemistry . The molecule also contains a chloronicotinamide moiety, which is a derivative of nicotinic acid (vitamin B3) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring and the tert-butyl group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiadiazole ring might participate in various reactions, and the tert-butyl group could affect the compound’s reactivity due to its bulkiness .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.

Scientific Research Applications

Synthesis and Biological Activity

  • Pest Control and Insecticidal Activity

    The synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole has shown that these compounds possess good insecticidal activities against certain pests, suggesting their potential as environmentally benign pest regulators (Wang et al., 2011).

  • Photosynthetic Electron Transport Inhibitors

    Pyrazole derivatives, including those related to the thiadiazole moiety, have been identified as potential inhibitors of photosynthetic electron transport, indicating their use as herbicides (Vicentini et al., 2005).

  • Antifungal and Antimicrobial Applications

    The synthesis of thiadiazolotriazin-4-ones and their evaluation for mosquito-larvicidal and antibacterial properties highlight the potential of thiadiazole derivatives in developing new treatments for bacterial and mosquito-borne diseases (Castelino et al., 2014).

  • Antitumor Activity

    Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against certain cancer cell lines, indicating their potential as anticancer agents (Wu et al., 2017).

Synthetic Applications

  • Facilitation of Organic Synthesis

    The use of tert-butyl-N-chlorocyanamide and related reagents in organic synthesis facilitates various transformations, indicating the utility of thiadiazole derivatives in the synthesis of complex organic molecules (Kumar & Kaushik, 2007).

  • Synthesis of Heterocyclic Compounds

    N-tert-butyl isocyanodichloride has been used in the synthesis of new derivatives of 1,3,4-thiadiazolidines, showcasing the versatility of thiadiazole derivatives in creating novel heterocyclic compounds with potential biological activities (Rashidi, 2021).

Future Directions

The potential applications of this compound could be vast, given the wide range of activities exhibited by thiadiazole derivatives . Future research could explore its potential uses in medicine, agriculture, or other fields.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-6-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-12(2,3)10-16-17-11(19-10)15-9(18)7-4-5-8(13)14-6-7/h4-6H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGIFYBKXLGNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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